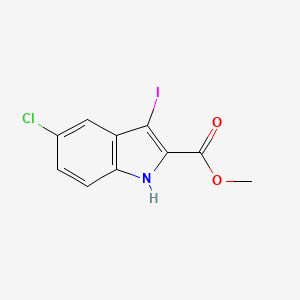

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Description

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a halogenated indole derivative featuring a chloro substituent at the 5-position, an iodo group at the 3-position, and a methyl ester at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their biological activities, including antiproliferative and allosteric modulation properties .

Properties

IUPAC Name |

methyl 5-chloro-3-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIIOKKWEHICAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Procedures

Starting Materials and General Strategy

- Starting indole derivative: 5-chloro-1H-indole-2-carboxylic acid or its derivatives.

- Halogenation reagents: N-Iodosuccinimide (NIS) for iodination; chlorine sources or pre-chlorinated indole for chloro substitution.

- Esterification reagents: Typically methanol with acid catalyst or methyl carbonate reagents.

Stepwise Preparation

Esterification of 5-chloroindole-2-carboxylic acid

The carboxylic acid group at the 2-position is converted into the methyl ester to improve solubility and reactivity.

- Procedure: The acid is treated with methanol in the presence of concentrated sulfuric acid or methyl carbonate and sodium hydride in toluene as solvent.

- Conditions: Reflux or warming to reflux temperature; reaction times vary from 1.5 to 3 hours for addition of reagents.

- Yields: Esterification yields are typically high, around 75-78% under optimized conditions.

- Notes: Using toluene as solvent improves reaction efficiency due to its higher boiling point and neutral nature.

Alternative synthetic routes and modifications

- Buchwald–Hartwig amination: For introducing substituents at C3 position, palladium-catalyzed cross-coupling reactions can be used starting from 3-bromoindole-2-carboxylate derivatives.

- Vilsmeier–Haack formylation: For functionalization at C3, formylation followed by reduction is an alternative pathway.

- -Sigmatropic rearrangement: Advanced methods for polysubstituted indoles involve rearrangement reactions of N-oxyenamines catalyzed by DABCO.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 5-chloro-1-indole, sodium hydride, methyl carbonate, toluene, reflux 1.5-3 h | 75-78 | Toluene solvent ratio 5-7:1 (mass), careful addition rate critical for yield |

| Acidification | Concentrated HCl and ice mixture, pH 2-3, stirring 30 min, extraction with toluene | - | Controls purity and facilitates isolation of intermediate compound |

| Oxidation (final step) | Cinchonine in toluene, hydrogen phosphide cumene, 40-45 °C, 12 h incubation | 77.9 | Optical purity 81.2%, solid filtrate obtained by suction filtration |

| Iodination | N-Iodosuccinimide (NIS), BF3·Et2O, DCM, room temperature, 4 h | 71-78 | Regioselective C3 iodination of methyl 5-chloroindole-2-carboxylate |

Mechanistic Insights and Optimization

- The esterification step benefits from controlled addition of 5-chloro-1-indole to sodium hydride/methyl carbonate mixture to avoid side reactions and maximize yield.

- Acidification with a specific HCl to ice ratio (1:10-12) ensures proper pH and minimizes decomposition.

- The iodination step's regioselectivity is enhanced by Lewis acid additives, which activate the iodine source and direct electrophilic substitution to the 3-position.

- Using toluene as solvent in esterification and oxidation steps enhances reaction rates and product stability due to its neutral and high-boiling properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products Formed

Substitution: Formation of derivatives with different substituents on the indole ring.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indolines.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 5-chloro-3-iodo-1H-indole-2-carboxylate with structurally related indole derivatives:

Note: Molecular weight calculated based on the formula C₁₁H₉ClINO₂ (12(11) + 1*(9) + 35.45 (Cl) + 126.9 (I) + 14 (N) + 32 (O₂)).

Key Observations:

Biological Activity

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C10H8ClI NO2. The presence of halogen atoms (chlorine and iodine) in its structure is significant as these elements are often associated with enhanced biological activity.

Indole derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular functions. These compounds are known to:

- Inhibit Enzymatic Activity : They can inhibit enzymes involved in critical biochemical pathways, such as EGFR and BRAF V600E, which are implicated in cancer progression.

- Modulate Gene Expression : By affecting transcription factors and signaling pathways, these compounds can alter gene expression profiles, influencing cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound are diverse, including:

Antimicrobial Activity

Research indicates that indole derivatives exhibit antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL against MRSA |

| Mycobacterium tuberculosis | Not specified but noted for activity |

| Candida albicans | Moderate activity observed |

These findings suggest that this compound could be effective against resistant strains of bacteria and fungi .

Anticancer Activity

Indole derivatives have shown promise in cancer therapy. For example:

- Cell Line Studies : Compounds similar to this compound have demonstrated preferential suppression of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to normal fibroblast cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiviral Activity : Indole derivatives have been evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication. Some derivatives exhibited IC50 values as low as 0.13 μM, indicating strong potential as antiviral agents .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of indole derivatives, which may protect cells from oxidative stress and inflammation.

- Dosage Effects : The effects of this compound in animal models remain underexplored; however, it is expected that dosage will significantly influence both efficacy and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.